ナバリキシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Navarixin has a wide range of scientific research applications:

Chemistry: Used as a tool to study chemokine receptor interactions and signaling pathways.

Biology: Investigated for its role in modulating immune responses and inflammation.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and chronic obstructive pulmonary disease.

Industry: Utilized in the development of new drugs targeting chemokine receptors

作用機序

Navarixin exerts its effects by binding to and inhibiting the activation of C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. This inhibition prevents the activation and recruitment of neutrophils, thereby reducing inflammation and modulating immune responses. The molecular targets include the chemokine receptors, and the pathways involved are related to chemokine signaling and immune modulation .

Safety and Hazards

Navarixin has been studied for its safety and tolerability. In a study, dose-limiting toxicities occurred in 2/48 patients (4%) receiving Navarixin 30 mg and 3/48 (6%) receiving Navarixin 100 mg; events included grade 4 neutropenia and grade 3 transaminase elevation, hepatitis, and pneumonitis . Treatment-related adverse events occurred in 70/105 patients (67%) and led to treatment discontinuation in 7/105 (7%) .

生化学分析

Biochemical Properties

Navarixin interacts with the CXCR1 and CXCR2 receptors, which play crucial roles in the chemotaxis of neutrophils to sites of inflammation . The compound acts as a competitive antagonist against these receptors, blocking their activation and subsequent signaling pathways . This interaction disrupts the recruitment of neutrophils, thereby modulating the inflammatory response .

Cellular Effects

Navarixin has been shown to influence various cellular processes. It inhibits the proliferation of normal cells, while its presence in the tumor microenvironment is associated with increased tumor cell proliferation . In addition, it has been found to decrease absolute neutrophil count within 6-12 hours post-dose .

Molecular Mechanism

Navarixin exerts its effects at the molecular level by binding to the CXCR1 and CXCR2 receptors, thereby inhibiting their activation . This prevents the downstream signaling pathways associated with these receptors, which include pathways involved in cell proliferation, chemotaxis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, Navarixin has been observed to cause maximal reductions in absolute neutrophil count within 6-12 hours post-dose

Metabolic Pathways

Given its role as a CXCR1 and CXCR2 antagonist, it likely interacts with the biochemical pathways associated with these receptors .

Transport and Distribution

Given its role as a CXCR1 and CXCR2 antagonist, it is likely that it interacts with the transporters or binding proteins associated with these receptors .

Subcellular Localization

As a CXCR1 and CXCR2 antagonist, it is likely that it localizes to the cell membrane where these receptors are typically found .

準備方法

Synthetic Routes and Reaction Conditions

Navarixin is synthesized through a multi-step process involving the formation of key intermediates

Industrial Production Methods

Industrial production of Navarixin involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Navarixin undergoes various chemical reactions, including:

Oxidation: Navarixin can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: Navarixin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

類似化合物との比較

Similar Compounds

Danirixin: Another C-X-C motif chemokine receptor 2 antagonist with similar therapeutic potential.

Elubrixin: A diaryl urea class compound that selectively inhibits C-X-C motif chemokine receptor 2.

SB225002: A selective C-X-C motif chemokine receptor 2 antagonist used in research

Uniqueness of Navarixin

Navarixin is unique due to its high potency and selectivity for C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. It has shown promising results in preclinical and clinical studies for its potential therapeutic effects in various inflammatory and neoplastic diseases .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Navarixin involves the reaction of 2-amino-5-[(2R,3S)-2-[(2,4-difluorophenyl)sulfonylamino]-3-hydroxy-1,4-butanediyl]pyridine-3-carboxamide with 2,4-difluoro-N-[(1S)-3-oxo-1-[[(2,4,6-trifluorophenyl)methyl]amino]-2,4-pentadienyl]-benzenesulfonamide.", "Starting Materials": [ "2-amino-5-[(2R,3S)-2-[(2,4-difluorophenyl)sulfonylamino]-3-hydroxy-1,4-butanediyl]pyridine-3-carboxamide", "2,4-difluoro-N-[(1S)-3-oxo-1-[[(2,4,6-trifluorophenyl)methyl]amino]-2,4-pentadienyl]-benzenesulfonamide" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-[(2R,3S)-2-[(2,4-difluorophenyl)sulfonylamino]-3-hydroxy-1,4-butanediyl]pyridine-3-carboxamide and 2,4-difluoro-N-[(1S)-3-oxo-1-[[(2,4,6-trifluorophenyl)methyl]amino]-2,4-pentadienyl]-benzenesulfonamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a suitable base such as triethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as methanol:water:acetic acid.", "Step 4: Characterize the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

CAS番号 |

473727-83-2 |

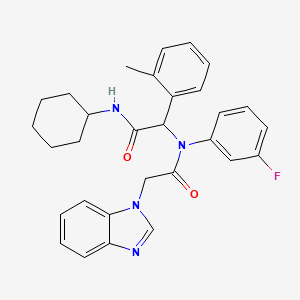

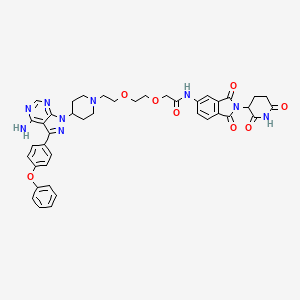

分子式 |

C23H26N2O5 |

分子量 |

410.5 g/mol |

IUPAC名 |

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide |

InChI |

InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1 |

InChIキー |

IXBYSXNOKFHHDR-QGZVFWFLSA-N |

異性体SMILES |

CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |

SMILES |

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |

正規SMILES |

CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O |

外観 |

White to off-white solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO (>40mg/mL) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SCH527123; SCH-527123; SCH 527123; MK-7123; MK7123; MK 7123; PS291822; PS-291822; PS 291822; Navarixin monohydrate; Navarixin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)

![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)

![6-bromo-5-[(3S)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B609365.png)